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Compound of Interest

Compound Name: Carpesterol

Cat. No.: B1259241 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of

Bioactive Sterols from the Nightshade Family

The Solanaceae family, commonly known as the nightshade family, is a rich source of diverse

and pharmacologically active steroidal compounds. Among these, Carpesterol, a phytosterol

found in various Solanaceae species, has garnered interest for its potential therapeutic

properties, including anti-inflammatory and anticancer activities.[1][2] This guide provides a

head-to-head comparison of Carpesterol with other prominent Solanaceae-derived sterols,

namely Withanolide A, a representative withanolide, and Solasodine, a steroidal alkaloid.

This comparison focuses on their anticancer and anti-inflammatory properties, providing

available quantitative data, detailed experimental methodologies, and visualizations of

implicated signaling pathways to aid researchers and drug development professionals in their

understanding and potential application of these compounds.

Physicochemical Properties
A fundamental aspect of drug development is the understanding of the physicochemical

properties of a compound, as these influence its absorption, distribution, metabolism, and

excretion (ADME) profile. The following table summarizes the key physicochemical properties

of Carpesterol, Withanolide A, and Solasodine.
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Property Carpesterol Withanolide A Solasodine

Molecular Formula C₃₇H₅₄O₄[3] C₂₈H₃₈O₆ C₂₇H₄₃NO₂

Molecular Weight (

g/mol )
562.8[3] 470.6 413.6

IUPAC Name

[(3S,4S,5S,9R,10R,13

R,14R,17R)-17-

[(2S,3R,5R)-5-ethyl-3-

hydroxy-6-

methylheptan-2-

yl]-4,10,13-trimethyl-6-

oxo-

1,2,3,4,5,9,11,12,14,1

5,16,17-

dodecahydrocyclopent

a[a]phenanthren-3-yl]

benzoate[3]

(20R,22R)-20,22-

Dihydroxy-1-

oxoergosta-2,5,24-

trienolide

(22R,25R)-Spirosol-5-

en-3β-ol

PubChem CID 21155918[3] 265239 442985

Comparative Analysis of Biological Activity
This section provides a comparative overview of the anticancer and anti-inflammatory activities

of Carpesterol, Withanolide A, and Solasodine, supported by available experimental data.

Note on Carpesterol Data: There is a notable lack of publicly available quantitative data on the

specific biological activities of purified Carpesterol. Most studies refer to the activities of plant

extracts containing Carpesterol among other compounds.[1][2] One study on a methanolic

extract of Solanum nigrum, which contains Carpesterol, reported an IC50 value of 265.0

µg/mL against HeLa cells using an MTT assay.[1] However, this does not represent the activity

of the isolated compound. The data presented for Carpesterol is therefore largely qualitative.

Anticancer Activity
The cytotoxic effects of these sterols against various cancer cell lines are summarized below.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Carpesterol
https://pubchem.ncbi.nlm.nih.gov/compound/Carpesterol
https://pubchem.ncbi.nlm.nih.gov/compound/Carpesterol
https://pubchem.ncbi.nlm.nih.gov/compound/Carpesterol
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://jmpas.com/admin/assets/article_issue/1746295027JMPAS_FEBRUARY-2016.pdf
https://ijpjournal.com/bft-article/a-brief-review-on-solanum-xanthocarpum-along-with-the-evaluation-of-anticancer-potential-in-carpesterol/
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://jmpas.com/admin/assets/article_issue/1746295027JMPAS_FEBRUARY-2016.pdf
https://www.benchchem.com/product/b1259241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibiting a specific biological or biochemical function.

Compound Cancer Cell Line IC50 (µM) Reference

Withanolide A MCF-7 (Breast) ~2.5 [4]

MDA-MB-231 (Breast) ~1.5 [4]

A549 (Lung) ~5.0 [5]

PC-3 (Prostate) ~3.0 [4]

Solasodine HCT116 (Colon) 39.43 [6]

HT-29 (Colon) 44.56 [6]

SW480 (Colon) 50.09 [6]

MCF-7 (Breast)
~25 (estimated from

µg/mL)
[7]

Carpesterol HeLa (Cervical)

No data for purified

compound. S. nigrum

extract containing

Carpesterol showed

an IC50 of 265.0

µg/mL.

[1]

Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit

the production of inflammatory mediators like nitric oxide (NO) and their modulation of key

inflammatory signaling pathways such as NF-κB.
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Compound Assay Effect Reference

Withanolide A

Inhibition of NO

production in LPS-

stimulated RAW 264.7

macrophages

IC50 not specified, but

demonstrated

inhibitory activity.

[8]

Inhibition of TNF-α-

induced NF-κB

activation

Demonstrated potent

inhibition.
[9]

Solasodine

Inhibition of NO

production in LPS-

stimulated RAW 264.7

macrophages

Demonstrated

inhibitory activity.

Qualitative mentions

in reviews

Inhibition of NF-κB

activation

Implicated in its

anticancer and anti-

inflammatory effects.

[10]

Carpesterol

General Anti-

inflammatory

Properties

Mentioned in reviews,

but quantitative data is

lacking.

[1][11]

Signaling Pathway Modulation: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory

responses and is often dysregulated in cancer. Both withanolides and solasodine have been

shown to exert their effects, at least in part, by modulating this pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex

is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal

degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate

the transcription of target genes involved in inflammation and cell survival.
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Simplified NF-κB Signaling Pathway

Nucleus

TNF-α

TNFR

Binds

IKK Complex

Activates

IκBα-NF-κB

Phosphorylates IκBα

p-IκBα NF-κB (p65/p50)

Releases

Proteasome

Ubiquitination &
Degradation

Nucleus

NF-κB

DNA

Binds

Gene Expression
(Inflammation, Proliferation)

Transcription

Withanolide A

Inhibits

Solasodine

May Inhibit
Nuclear Translocation

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1259241?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Overview of the NF-κB signaling pathway and points of inhibition by Withanolide A and

Solasodine.

Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell

viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to

form a purple formazan product. The amount of formazan produced is proportional to the

number of viable cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

Carpesterol, Withanolide A, Solasodine) and a vehicle control (e.g., DMSO). Incubate for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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MTT Assay Workflow
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Caption: Experimental workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Inhibition Assay (Griess
Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and nonvolatile breakdown

product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-

naphthyl)ethylenediamine to produce a purple azo compound, which can be measured

colorimetrically.

Protocol:

Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and

incubate until they adhere. Treat the cells with the test compounds for 1 hour before

stimulating with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

Incubation: Incubate the cells for 24 hours.

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to

each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water).

Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark.

Measure the absorbance at 540 nm.
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Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in

each sample. Calculate the percentage of NO production inhibition compared to the LPS-

stimulated control.

NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently transfected with a plasmid containing the luciferase reporter

gene under the control of NF-κB response elements. Activation of NF-κB leads to the

expression of luciferase, which can be measured by its enzymatic activity (light production).

Protocol:

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid

and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.

Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour.

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α; 10 ng/mL) for 6-8

hours.

Cell Lysis: Lyse the cells using a passive lysis buffer.

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Conclusion
This comparative guide highlights the pharmacological potential of Carpesterol, Withanolide A,

and Solasodine, three distinct steroidal compounds from the Solanaceae family. While

Withanolide A and Solasodine have been more extensively studied, with a growing body of

quantitative data supporting their anticancer and anti-inflammatory activities, Carpesterol
remains a less characterized but promising phytosterol.
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The provided data and experimental protocols offer a valuable resource for researchers

interested in exploring the therapeutic applications of these natural products. Further

investigation into the specific biological activities and molecular mechanisms of purified

Carpesterol is warranted to fully elucidate its potential and enable a more direct and

comprehensive comparison with other Solanaceae-derived sterols. The modulation of key

signaling pathways, such as NF-κB, by these compounds underscores their potential as leads

for the development of novel anti-inflammatory and anticancer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Head-to-Head Comparison of Carpesterol and Other
Solanaceae-Derived Sterols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259241#head-to-head-comparison-of-carpesterol-
and-other-solanaceae-derived-sterols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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